![molecular formula C18H24FNO2 B2863859 3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2176201-58-2](/img/structure/B2863859.png)
3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Description
3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24FNO2 and its molecular weight is 305.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a key component of tropane alkaloids, which are known for their wide range of biological activities. Research efforts have been directed towards the stereoselective synthesis of this scaffold due to its significance in the production of these alkaloids .
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane core is crucial for creating compounds with specific stereochemistry, which is important for their biological activity. This process is vital in the synthesis of various pharmacologically active molecules .
Crystallography Studies
The related structural analogs of this compound have been used in crystallography studies to understand the binding interactions with proteins such as KRAS G12D. Such studies are essential for drug design and understanding the molecular basis of diseases .
Nematicidal Activity
Compounds with the 8-azabicyclo[3.2.1]octane structure have shown nematicidal activity, which could be useful in agricultural research for controlling nematode infestations that affect crop yields .
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-12-9-13(3-7-17(12)19)4-8-18(21)20-14-5-6-15(20)11-16(10-14)22-2/h3,7,9,14-16H,4-6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBHZBJMNGGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
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